molecular formula C19H23N3O4S B12217103 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12217103
M. Wt: 389.5 g/mol
InChI Key: INLGZJQDQYYACV-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a methoxyphenyl group, and a tetrahydroindazole carboxamide moiety.

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves multiple steps, including the formation of the dioxidotetrahydrothiophen ring and the coupling of the methoxyphenyl and tetrahydroindazole carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophen ring to a tetrahydrothiophen ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can be compared with similar compounds such as:

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: This compound has a similar dioxidotetrahydrothiophen ring but differs in the pyrazol-5-ol moiety.

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: This compound also features the dioxidotetrahydrothiophen ring and methoxyphenyl group but has a pyrazole-3-carboxylic acid moiety

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C19H23N3O4S/c1-26-15-8-6-13(7-9-15)20-19(23)18-16-4-2-3-5-17(16)22(21-18)14-10-11-27(24,25)12-14/h6-9,14H,2-5,10-12H2,1H3,(H,20,23)

InChI Key

INLGZJQDQYYACV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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